

Spectroscopic Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(2-hydroxyethoxy)-2-butyne

Cat. No.: B167926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Bis(2-hydroxyethoxy)-2-butyne** (CAS No. 1606-85-5), a versatile building block in advanced chemical synthesis.^[1] The unique molecular structure, featuring a central alkyne functionality flanked by two hydroxyethoxy arms, gives rise to a distinct spectroscopic signature. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- Molecular Formula: C₈H₁₄O₄^{[2][3][4][5]}
- Molecular Weight: 174.19 g/mol ^{[2][3][4][5]}
- Appearance: Clear yellow to brown viscous liquid^{[4][5]}
- Synonyms: 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether, 1,4-Di(2-hydroxyethoxy)-2-butyne

Spectroscopic Data

The following sections present the expected spectroscopic data for **1,4-Bis(2-hydroxyethoxy)-2-butyne** based on its chemical structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of **1,4-Bis(2-hydroxyethoxy)-2-butyne** is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.2	Singlet	4H	-O-CH ₂ -C≡
~ 3.7	Triplet	4H	HO-CH ₂ -CH ₂ -O-
~ 3.6	Triplet	4H	HO-CH ₂ -CH ₂ -O-
~ 2.5 (variable)	Broad Singlet	2H	-OH

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum will provide information on the different carbon environments. Due to the molecule's symmetry, four distinct signals are anticipated.

Chemical Shift (δ , ppm)	Assignment
~ 82	-O-CH ₂ -C≡
~ 70	HO-CH ₂ -CH ₂ -O-
~ 61	HO-CH ₂ -CH ₂ -O-
~ 58	-O-CH ₂ -C≡

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,4-Bis(2-hydroxyethoxy)-2-butyne** is characterized by the following key

absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3600-3200	Strong, Broad	O-H	Stretching
2950-2850	Medium-Strong	C-H	Stretching (sp ³)
2250-2100	Weak-Medium	C≡C	Stretching (Internal Alkyne)
1150-1050	Strong	C-O	Stretching (Ether and Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,4-Bis(2-hydroxyethoxy)-2-butyne**, a soft ionization technique is preferred to observe the molecular ion.

m/z	Relative Intensity (%)	Assignment
175.0965	High	[M+H] ⁺
197.0784	Moderate	[M+Na] ⁺
174.0892	Low-Moderate	[M] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,4-Bis(2-hydroxyethoxy)-2-butyne** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

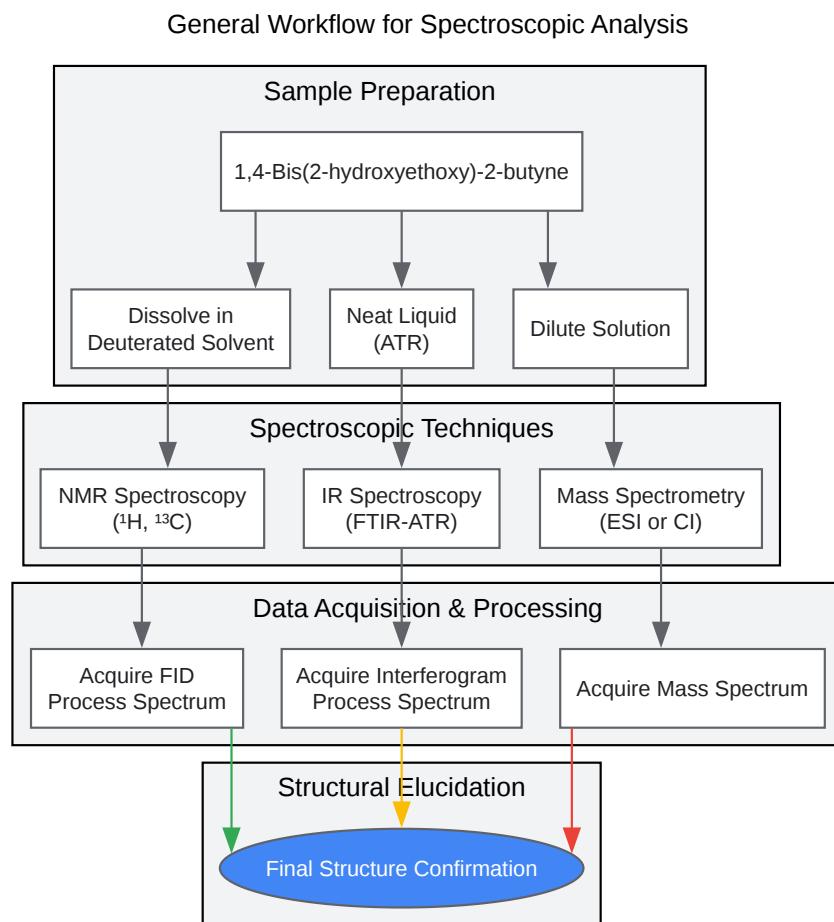
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Given the viscous liquid nature of the compound, the Attenuated Total Reflectance (ATR) technique is highly suitable.

- Sample Preparation: Place a small drop of neat **1,4-Bis(2-hydroxyethoxy)-2-butyne** directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.


Mass Spectrometry (MS)

To minimize fragmentation and observe the molecular ion, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended.

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: A mass spectrometer equipped with an ESI or CI source.
- ESI-MS Acquisition (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI).
 - Polarity: Positive.
 - Capillary Voltage: 3-5 kV.
 - Nebulizer Gas (N_2): Flow rate adjusted to ensure a stable spray.
 - Drying Gas (N_2): Temperature and flow rate optimized to desolvate the ions.
 - Mass Range: m/z 50-500.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,4-Bis(2-hydroxyethoxy)-2-butyne**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS#: 1606-85-5 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167926#spectroscopic-data-nmr-ir-mass-spec-of-1-4-bis-2-hydroxyethoxy-2-butyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com